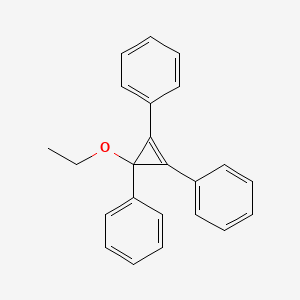
1,1',1''-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropene ring bonded to three benzene rings and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethoxy group. One common method involves the reaction of a tribenzylidene precursor with ethyl diazoacetate under catalytic conditions to form the cyclopropene ring. The reaction is typically carried out in the presence of a transition metal catalyst such as rhodium or copper, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene rings.
科学的研究の応用
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropene chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The benzene rings can participate in π-π interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 1,1’,1’'-(3-Methoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Propoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Butoxycycloprop-1-ene-1,2,3-triyl)tribenzene
Uniqueness
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The ethoxy group can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
13668-03-6 |
|---|---|
分子式 |
C23H20O |
分子量 |
312.4 g/mol |
IUPAC名 |
(1-ethoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H20O/c1-2-24-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h3-17H,2H2,1H3 |
InChIキー |
DUFGOPMCDLNQKR-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


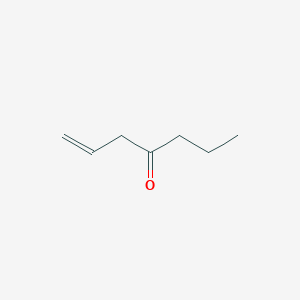
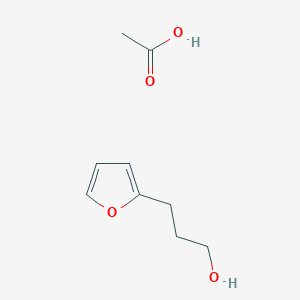
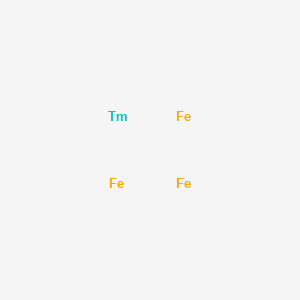
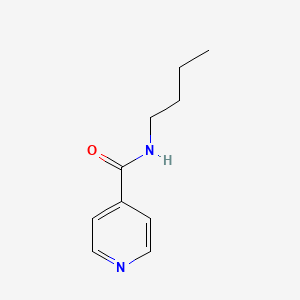
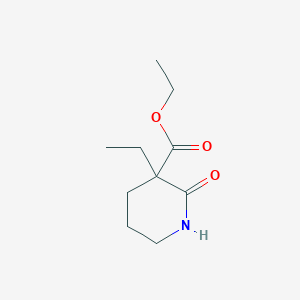
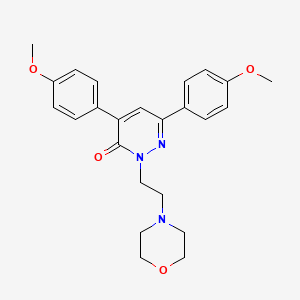
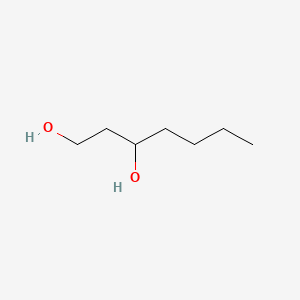

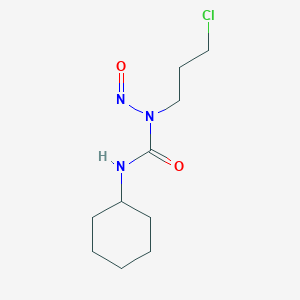
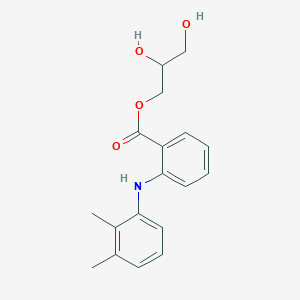
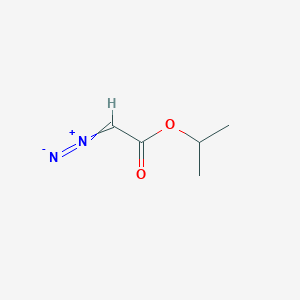
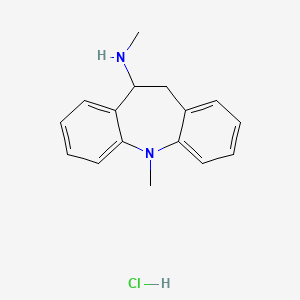
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)

